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Compound of Interest

Compound Name: Centalun

Cat. No.: B1668377 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Centalun, with the chemical name 2-methyl-1-phenylbut-3-yne-1,2-diol, is a historical

psycholeptic drug with hypnotic and sedative effects. While it is no longer in widespread clinical

use, its synthesis may be of interest for research purposes, including the study of its

pharmacological properties or the development of new derivatives. This document provides a

detailed, plausible protocol for the laboratory-scale synthesis of Centalun from readily available

starting materials. The proposed synthesis is a two-step process, commencing with the

formation of an α-hydroxy ketone intermediate, followed by the addition of an acetylide to yield

the target compound.

Data Presentation:

The following table summarizes the expected quantitative data for the synthesis of Centalun.

The yields are based on reported values for analogous reactions in the chemical literature due

to the absence of specific published data for this exact synthesis.
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Step Reaction
Starting
Material

Reagent Product
Theoretic
al Yield
(%)

Purity (%)

1

Synthesis

of 2-

hydroxy-1-

phenylprop

an-1-one

Propiophe

none

Sodium

nitrite,

Hydrochlori

c acid

2-hydroxy-

1-

phenylprop

an-1-one

70-80 >95

2

Synthesis

of Centalun

(2-methyl-

1-

phenylbut-

3-yne-1,2-

diol)

2-hydroxy-

1-

phenylprop

an-1-one

Lithium

acetylide-

ethylenedi

amine

complex

Centalun 60-75 >98

Experimental Protocols:

Step 1: Synthesis of 2-hydroxy-1-phenylpropan-1-one (α-hydroxypropiophenone)

This procedure describes the α-hydroxylation of propiophenone.

Materials:

Propiophenone

Sodium nitrite (NaNO₂)

Concentrated hydrochloric acid (HCl)

Diethyl ether

Saturated sodium bicarbonate solution (NaHCO₃)

Anhydrous magnesium sulfate (MgSO₄)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668377?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Round-bottom flask

Magnetic stirrer

Ice bath

Separatory funnel

Rotary evaporator

Procedure:

In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve propiophenone

(1.0 eq) in diethyl ether.

Cool the flask in an ice bath to 0-5 °C.

Slowly add a solution of sodium nitrite (1.2 eq) in water to the stirred solution.

To this biphasic mixture, add concentrated hydrochloric acid (2.0 eq) dropwise while

maintaining the temperature below 10 °C.

After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6

hours.

Transfer the mixture to a separatory funnel and separate the organic layer.

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and

brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure using a rotary evaporator.

The crude product can be purified by column chromatography on silica gel to afford pure 2-

hydroxy-1-phenylpropan-1-one.

Step 2: Synthesis of Centalun (2-methyl-1-phenylbut-3-yne-1,2-diol)
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This procedure describes the addition of lithium acetylide to the α-hydroxy ketone synthesized

in Step 1.

Materials:

2-hydroxy-1-phenylpropan-1-one

Lithium acetylide-ethylenediamine complex

Anhydrous tetrahydrofuran (THF)

Anhydrous diethyl ether

Saturated ammonium chloride solution (NH₄Cl)

Anhydrous sodium sulfate (Na₂SO₄)

Schlenk flask or a three-necked round-bottom flask

Magnetic stirrer

Dry ice/acetone bath

Syringe

Separatory funnel

Rotary evaporator

Procedure:

Set up a dry Schlenk flask or a three-necked round-bottom flask equipped with a magnetic

stirrer and a nitrogen inlet.

Add lithium acetylide-ethylenediamine complex (1.5 eq) to the flask under a nitrogen

atmosphere.

Add anhydrous tetrahydrofuran (THF) to the flask and cool the suspension to -78 °C using a

dry ice/acetone bath.
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Dissolve 2-hydroxy-1-phenylpropan-1-one (1.0 eq) in anhydrous THF in a separate dry flask.

Slowly add the solution of 2-hydroxy-1-phenylpropan-1-one to the stirred suspension of

lithium acetylide at -78 °C via a syringe.

After the addition is complete, allow the reaction mixture to stir at -78 °C for 2 hours, then

slowly warm to room temperature and stir for an additional 12 hours.

Cool the reaction mixture to 0 °C in an ice bath and quench the reaction by the slow addition

of saturated ammonium chloride solution.

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

Combine the organic layers and wash with brine.

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure.

The crude Centalun can be purified by recrystallization or column chromatography on silica

gel.

Mandatory Visualization:

The following diagram illustrates the proposed synthetic workflow for Centalun.

Step 1: α-Hydroxylation
Step 2: Acetylide Addition

Propiophenone
2-hydroxy-1-phenylpropan-1-one

NaNO2, HCl

CentalunLithium Acetylide
Yield: 70-80% Yield: 60-75%

Click to download full resolution via product page

Caption: Synthetic workflow for Centalun.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b1668377?utm_src=pdf-body
https://www.benchchem.com/product/b1668377?utm_src=pdf-body
https://www.benchchem.com/product/b1668377?utm_src=pdf-body-img
https://www.benchchem.com/product/b1668377?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668377?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Application Notes and Protocols for the Synthesis of
Centalun]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1668377#centalun-synthesis-protocol-from-starting-
materials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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